N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine
CAS No.:
Cat. No.: VC16391263
Molecular Formula: C8H7ClN4S
Molecular Weight: 226.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN4S |
|---|---|
| Molecular Weight | 226.69 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13) |
| Standard InChI Key | MQZOXUUWJCVHGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)NC2=NC(=CS2)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a thiazole ring substituted at the 4-position with a chloromethyl group (–CH₂Cl) and at the 2-position with a pyrimidin-2-amine group. The thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) contributes to its aromatic stability, while the pyrimidine moiety (a six-membered ring with two nitrogen atoms) enhances its ability to participate in hydrogen bonding and π-π interactions. The chloromethyl group introduces a reactive site for further chemical modifications, making the compound a valuable scaffold for derivatization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₄S |
| Molecular Weight | 226.69 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
| Canonical SMILES | C1=CN=C(N=C1)NC2=NC(=CS2)CCl |
| Topological Polar Surface Area | 77.55 Ų |
Reactivity and Stability
The chloromethyl group at the 4-position of the thiazole ring is highly electrophilic, enabling nucleophilic substitution reactions with amines, thiols, or alcohols. This reactivity facilitates the synthesis of derivatives with tailored physicochemical or biological properties. Quantum chemical calculations predict moderate lipophilicity (LogP ≈ 1.48), suggesting reasonable membrane permeability for biological applications .
Synthesis and Derivatization
Synthetic Pathways
The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine typically involves multi-step protocols:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core. For example, reacting 4-chloromethyl-2-aminothiazole with pyrimidin-2-amine under basic conditions forms the target compound.
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Functionalization: Post-synthetic modifications often target the chloromethyl group. For instance, reaction with piperazine derivatives introduces hydrophilic groups, enhancing solubility .
Structural Analogues and SAR Insights
Research on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, reveals critical structure-activity relationships (SAR) :
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Pyrimidine Substitution: Electron-withdrawing groups (e.g., fluorine) at the pyrimidine 5-position enhance kinase inhibition potency.
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Heterocyclic Appendages: Piperazine or piperidine groups at the thiazole’s chloromethyl site improve selectivity for cyclin-dependent kinases (CDKs) .
Table 2: Biological Activity of Analogous Compounds
| Compound | CDK4 Inhibition (Ki, nM) | Antiproliferative GI₅₀ (nM) |
|---|---|---|
| 78 | 1 (CDK4), 34 (CDK6) | 23 (MV4-11 cells) |
| 83 | 4 (CDK4), 30 (CDK6) | 209 (MV4-11 cells) |
| 99 | 41 (CDK4), 82 (CDK6) | 32 (MV4-11 cells) |
Biological Activities and Mechanisms
Antiproliferative Effects
Derivatives of this scaffold induce G₁ phase cell cycle arrest in cancer cells. For example, 78 caused 85% G₁ accumulation in MV4-11 cells at 0.40 μM, comparable to the FDA-approved CDK4/6 inhibitor palbociclib . The chloromethyl group’s reactivity may allow conjugation with cytotoxic agents, enabling dual-action therapeutics.
Applications in Drug Discovery
Kinase-Targeted Therapeutics
The compound’s core structure is a promising template for selective kinase inhibitors. Modifications at the chloromethyl site enable tuning of selectivity profiles:
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Piperazine Derivatives: Improve solubility and CDK4/6 selectivity (e.g., 83 vs. CDK2 Ki >5 μM) .
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Halogenation: Fluorine substitution at the pyrimidine ring enhances metabolic stability and binding affinity .
Materials Science Applications
The thiazole-pyrimidine scaffold’s conjugated π-system and sulfur atom make it a candidate for organic semiconductors or luminescent materials. Preliminary studies on similar compounds show tunable optoelectronic properties dependent on substituents.
Future Research Directions
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Mechanistic Studies: Elucidate the exact binding mode of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine with CDK4/6 using X-ray crystallography.
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Derivatization Libraries: Synthesize and screen derivatives targeting the chloromethyl group for improved pharmacokinetics.
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In Vivo Toxicology: Assess long-term toxicity and bioavailability in preclinical models to advance therapeutic candidates.
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